2-bromo-5-fluoro-N,N-dimethylbenzamide structure elucidation
2-bromo-5-fluoro-N,N-dimethylbenzamide structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-bromo-5-fluoro-N,N-dimethylbenzamide
Introduction
In the landscape of pharmaceutical and materials science research, the precise and unambiguous determination of a molecule's structure is a foundational requirement. The biological activity, physical properties, and synthetic accessibility of a compound are all intrinsically linked to its three-dimensional architecture. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 2-bromo-5-fluoro-N,N-dimethylbenzamide, a halogenated aromatic amide that serves as a representative model for complex small molecules encountered in drug discovery and fine chemical synthesis.
As a Senior Application Scientist, this document moves beyond a simple recitation of procedures. It delves into the why—the strategic rationale behind the selection of each analytical technique, the interpretation of the resulting data, and the synergistic interplay between different methods that culminates in a self-validating, high-confidence structural assignment. The workflow presented herein is designed to be a robust framework applicable to a wide range of similar synthetic intermediates and active pharmaceutical ingredients.
Chapter 1: Foundational Analysis: Mass Spectrometry (MS)
Principle & Rationale
The first step in characterizing any newly synthesized compound is to confirm its molecular weight. Mass spectrometry is the definitive technique for this purpose. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, MS is particularly powerful due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a highly characteristic "M" and "M+2" isotopic pattern in the mass spectrum, providing immediate evidence for the presence of a single bromine atom in the molecule.
The molecular formula for the target compound is C₉H₉BrFNO.
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C: 9 x 12.011 = 108.099
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H: 9 x 1.008 = 9.072
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Br: 1 x 79.904 = 79.904
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F: 1 x 18.998 = 18.998
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N: 1 x 14.007 = 14.007
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O: 1 x 15.999 = 15.999
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Total Monoisotopic Mass: ~245.99 g/mol (using ⁷⁹Br) and ~247.99 g/mol (using ⁸¹Br)
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
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Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
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Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode, as the amide could potentially be protonated.
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Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
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Data Analysis: Identify the molecular ion peaks [M+H]⁺ and analyze their isotopic distribution.
Expected Data & Interpretation
The primary observation will be a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the protonated molecules containing ⁷⁹Br and ⁸¹Br.
| Ion | Description | Expected m/z | Relative Intensity |
| [M(⁷⁹Br)+H]⁺ | Molecular ion with ⁷⁹Br, protonated | ~246.00 | ~100% |
| [M(⁸¹Br)+H]⁺ | Molecular ion with ⁸¹Br, protonated | ~248.00 | ~98% |
The presence of this distinct doublet is a powerful and immediate confirmation that the compound has the correct molecular formula and contains one bromine atom.
Chapter 2: Functional Group Identification: Infrared (IR) Spectroscopy
Principle & Rationale
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and non-destructive method for identifying the presence of key functional groups. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, IR spectroscopy serves to confirm the presence of the critical tertiary amide carbonyl group (C=O) and to verify the aromatic nature of the core structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
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Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.
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Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.
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Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected Data & Interpretation
The IR spectrum will provide a "fingerprint" of the molecule, with several key diagnostic peaks.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C=O Stretch | Tertiary Amide | ~1630-1660 | Confirms the presence of the amide carbonyl. The lower frequency (compared to a ketone) is due to resonance with the nitrogen lone pair. |
| C-H Stretch | Aromatic | ~3000-3100 | Indicates the presence of the benzene ring. |
| C-H Stretch | Aliphatic (CH₃) | ~2850-2960 | Corresponds to the N,N-dimethyl groups. |
| C-N Stretch | Amide | ~1250-1350 | Further evidence of the amide functionality. |
| C-F Stretch | Aryl-Fluoride | ~1200-1250 | Strong absorption confirming the C-F bond. |
| C-Br Stretch | Aryl-Bromide | ~500-600 | Confirms the C-Br bond, though may be in the fingerprint region. |
The combination of a strong amide carbonyl peak around 1645 cm⁻¹ with aromatic and aliphatic C-H stretches provides robust evidence for the gross structural features of the molecule.
Chapter 3: The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, revealing connectivity and stereochemistry. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, ¹H and ¹³C NMR are indispensable for confirming the precise substitution pattern on the aromatic ring.
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
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2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively map H-H and C-H correlations, respectively.
¹H NMR Spectroscopy: Mapping the Proton Environment
Rationale & Interpretation
The ¹H NMR spectrum reveals the chemical environment of every proton in the molecule. The key features to analyze are:
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Chemical Shift (δ): The position of the signal on the x-axis, which indicates the electronic environment.
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Integration: The area under the signal, which is proportional to the number of protons it represents.
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Splitting Pattern (Multiplicity): The shape of the signal, which reveals the number of neighboring protons (and other coupled nuclei like ¹⁹F).
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Proton(s) | Integration | Approx. δ (ppm) | Multiplicity | Coupling Constant(s) (J) | Rationale |
| Aromatic H (H6) | 1H | ~7.6-7.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-6 Hz | Deshielded by adjacent Br and ortho to the amide. Coupled to H4 (³J) and F (⁴J). |
| Aromatic H (H4) | 1H | ~7.2-7.4 | Triplet of doublets (td) or ddd | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-9 Hz, ⁵J(H-H) ≈ 2-3 Hz | Coupled to H6 (³J), F (³J), and H3 (⁵J). |
| Aromatic H (H3) | 1H | ~7.0-7.2 | Doublet of doublets (dd) | ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 2-3 Hz | Ortho to the amide group. Coupled to H4 (⁴J) and F (⁴J). |
| N-CH₃ | 6H | ~2.8-3.1 | Two singlets (s) | N/A | Due to restricted rotation around the C-N amide bond, the two methyl groups are diastereotopic and appear as two distinct singlets. |
The complex splitting patterns of the aromatic protons are the most information-rich part of the spectrum. The presence of both H-H and H-F couplings is definitive proof of the relative positions of the substituents.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Rationale & Interpretation
The ¹³C NMR spectrum reveals a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine will introduce characteristic C-F coupling, which appears as doublets in the proton-decoupled spectrum.
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Carbon | Approx. δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C=O | ~168-170 | Singlet (s) | Typical chemical shift for an amide carbonyl. |
| C5 | ~158-162 | Doublet (d), ¹J(C-F) ≈ 250 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant and significant deshielding. |
| C1 | ~138-142 | Doublet (d), ³J(C-F) ≈ 3-5 Hz | Amide-bearing carbon, showing a smaller three-bond coupling to fluorine. |
| C6 | ~128-132 | Doublet (d), ³J(C-F) ≈ 7-9 Hz | Methoxy-bearing carbon, showing a three-bond coupling to fluorine. |
| C3 | ~125-128 | Doublet (d), ²J(C-F) ≈ 20-25 Hz | Ortho to fluorine, resulting in a large two-bond coupling constant. |
| C4 | ~118-122 | Doublet (d), ²J(C-F) ≈ 20-25 Hz | Ortho to fluorine, also showing a large two-bond coupling. |
| C2 | ~115-118 | Doublet (d), ⁴J(C-F) ≈ 3-5 Hz | Bromo-bearing carbon, showing a small four-bond coupling to fluorine. |
| N-CH₃ | ~35-40 | Two singlets (s) | Diastereotopic methyl groups due to restricted amide bond rotation. |
The observation of six distinct aromatic carbon signals, five of which are split into doublets by the fluorine atom, provides irrefutable evidence for the proposed substitution pattern.
Chapter 4: The Elucidation Workflow: A Strategic Approach
The process of structure elucidation is a logical progression, where each experiment builds upon the last. The workflow is designed to move from broad, foundational information to fine-grained structural detail efficiently.
